molecular formula C16H17F3N4O2 B6438336 5-methoxy-2-({1-[6-(trifluoromethyl)pyridin-3-yl]piperidin-4-yl}oxy)pyrimidine CAS No. 2549009-53-0

5-methoxy-2-({1-[6-(trifluoromethyl)pyridin-3-yl]piperidin-4-yl}oxy)pyrimidine

Cat. No.: B6438336
CAS No.: 2549009-53-0
M. Wt: 354.33 g/mol
InChI Key: SQBUUQLUGXRZKC-UHFFFAOYSA-N
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Description

This compound is a pyrimidine derivative featuring a 5-methoxy group and a piperidin-4-yloxy substituent at position 2 of the pyrimidine ring. The trifluoromethyl (CF₃) group is known to improve metabolic stability and lipophilicity in drug candidates, while the pyridine and piperidine rings contribute to binding affinity and selectivity .

Properties

IUPAC Name

5-methoxy-2-[1-[6-(trifluoromethyl)pyridin-3-yl]piperidin-4-yl]oxypyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17F3N4O2/c1-24-13-9-21-15(22-10-13)25-12-4-6-23(7-5-12)11-2-3-14(20-8-11)16(17,18)19/h2-3,8-10,12H,4-7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQBUUQLUGXRZKC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CN=C(N=C1)OC2CCN(CC2)C3=CN=C(C=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17F3N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-methoxy-2-({1-[6-(trifluoromethyl)pyridin-3-yl]piperidin-4-yl}oxy)pyrimidine typically involves multiple steps, starting from commercially available precursors. One common route involves the formation of the pyrimidine core, followed by the introduction of the methoxy group and the piperidine ring. The trifluoromethyl group is usually introduced via a nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route for large-scale synthesis, focusing on yield, purity, and cost-effectiveness. This often includes the use of continuous flow reactors and automated synthesis platforms to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

5-methoxy-2-({1-[6-(trifluoromethyl)pyridin-3-yl]piperidin-4-yl}oxy)pyrimidine can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The pyrimidine ring can be reduced under specific conditions to yield dihydropyrimidine derivatives.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and thiols. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield methoxy-substituted aldehydes or acids, while substitution reactions can produce a variety of trifluoromethyl-substituted derivatives.

Scientific Research Applications

5-methoxy-2-({1-[6-(trifluoromethyl)pyridin-3-yl]piperidin-4-yl}oxy)pyrimidine has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential as a pharmaceutical intermediate, particularly in the development of drugs targeting specific enzymes or receptors.

    Industry: The compound is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 5-methoxy-2-({1-[6-(trifluoromethyl)pyridin-3-yl]piperidin-4-yl}oxy)pyrimidine involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. The piperidine ring can interact with various receptors, while the pyrimidine core may inhibit specific enzymes or signaling pathways. These interactions result in the compound’s observed biological activities.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Similarities and Differences

The following table highlights key structural differences between the target compound and analogs from the provided evidence:

Compound Core Structure Key Substituents Functional Groups
Target Compound Pyrimidine - 5-OCH₃
- 2-[(Piperidin-4-yl)oxy] linked to 6-CF₃-pyridin-3-yl
Methoxy, Piperidine, CF₃-pyridine
4-[(Piperidin-4-yl)methoxy]-6-(trifluoromethyl)pyrimidine hydrochloride () Pyrimidine - 4-[(Piperidin-4-yl)methoxy]
- 6-CF₃
Piperidinylmethoxy, CF₃
Thieno[2,3-d]pyrimidine-based chromeno-pyrazolo-pyridinone () Thieno-pyrimidine (fused) - Thieno[2,3-d]pyrimidine
- Coumarin-pyrazolo[3,4-b]pyridine hybrid
Fused heterocycles, CF₃ (if present)
Pyrrolo-pyridazine carboxamide () Pyrrolo[1,2-b]pyridazine - 4-CF₃-pyridin-3-yl
- Chloro-hydroxyphenylmethyl
CF₃-pyridine, Chlorophenol
Key Observations:

Substituent Positioning : The target compound’s 5-methoxy and 2-piperidinyloxy groups distinguish it from ’s analog, which has a 4-piperidinylmethoxy group. Positional differences likely affect molecular interactions (e.g., hydrogen bonding, steric effects) .

Trifluoromethyl Pyridine : Both the target compound and ’s pyrrolo-pyridazine derivative incorporate a 6-CF₃-pyridin-3-yl group, suggesting shared strategies to enhance metabolic stability and target engagement .

Heterocyclic Fusion: ’s thieno-pyrimidine hybrid highlights the pharmacological versatility of fused pyrimidine systems, though the target compound’s non-fused pyrimidine core may offer synthetic simplicity .

Pharmacological and Physicochemical Implications

A. Lipophilicity and Bioavailability
  • However, excessive lipophilicity may reduce solubility, necessitating salt forms (e.g., hydrochloride in ) for optimization .
  • The piperidine ring in the target compound introduces basicity, which can enhance solubility in acidic environments (e.g., gastric fluid) .
B. Target Selectivity
  • The pyridine-piperidine-pyrimidine architecture in the target compound may target enzymes or receptors with affinity for aromatic heterocycles, such as kinase inhibitors or GPCR modulators. In contrast, ’s fused thieno-pyrimidine system is associated with anticancer and antimicrobial activities .

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